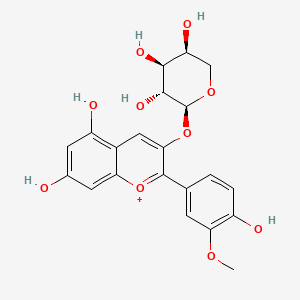

Peonidin 3-arabinoside cation

Description

Contextualization within Anthocyanin Research Landscape

The study of Peonidin (B1209262) 3-arabinoside cation is intrinsically linked to the broader field of anthocyanin research. Anthocyanins are a major group of water-soluble pigments in the plant kingdom, responsible for many of the blue, red, and purple colors observed in nature. scispace.com The term "anthocyanin" was first coined in 1835 by the German pharmacist Ludwig Clamor Marquart. wikipedia.org These pigments are glycosides of anthocyanidins, with the most common anthocyanidins being cyanidin (B77932), delphinidin, malvidin (B83408), pelargonidin, peonidin, and petunidin. wikipedia.org

Peonidin 3-arabinoside cation is a specific type of anthocyanin, characterized by the peonidin aglycone and an arabinose sugar attached at the 3-position. biolink.nohmdb.ca Its chemical structure and properties place it within the anthocyanidin-3-O-glycosides subclass of flavonoids. hmdb.ca The specific sugar moiety, in this case, arabinose, influences the stability and solubility of the molecule. numberanalytics.com Research on this compound contributes to the wider understanding of how structural variations among the more than 550 identified anthocyanins affect their chemical characteristics and distribution in the plant kingdom. wikipedia.org

The investigation of this compound often occurs in the context of analyzing the complete anthocyanin profile of a plant source. For instance, studies on the American cranberry (Vaccinium macrocarpon) have identified Peonidin 3-arabinoside as one of the predominant anthocyanins, alongside cyanidin-3-galactoside, cyanidin-3-arabinoside, and peonidin-3-galactoside. nih.govnih.gov Similarly, it is a known component of bilberries (Vaccinium myrtillus), various peony species (Paeonia), and other deeply colored berries and grains. sfasu.eduresearchgate.netashs.orgnih.gov The relative abundance of Peonidin 3-arabinoside in relation to other anthocyanins can vary significantly between different species and even cultivars, highlighting the complexity of anthocyanin biosynthesis and accumulation in plants. nih.gov

Historical Trajectories in its Scientific Investigation

The scientific investigation of this compound is a story intertwined with the technological advancements in chemical analysis. Early research on anthocyanins, dating back to the 19th and early 20th centuries, was foundational but limited by the available analytical methods. wikipedia.orgresearchgate.net The initial identification of anthocyanins relied on basic chemical tests and color observations. researchgate.net

A significant milestone in the specific identification of Peonidin 3-arabinoside can be traced back to studies on cranberries in the mid-20th century. A 1965 study on 'Early Black' cranberries successfully extracted and identified four major pigments, including peonidin-3-monoarabinoside, through methods like paper chromatography and spectral analysis. researchgate.net This early work laid the groundwork for understanding the specific anthocyanin composition of this fruit.

The latter half of the 20th century and the beginning of the 21st century saw a rapid evolution in analytical techniques, which greatly accelerated research on individual anthocyanins like Peonidin 3-arabinoside. The advent and refinement of High-Performance Liquid Chromatography (HPLC) became the standard method for the separation and quantification of anthocyanins from complex plant extracts. scispace.comcreative-proteomics.comatlantis-press.com This technique, often coupled with UV-Vis spectroscopy for detection, allowed for more precise identification and quantification. creative-proteomics.com

Further advancements, particularly the coupling of HPLC with Mass Spectrometry (MS) and tandem MS (MS/MS), provided powerful tools for structural elucidation. scispace.comcreative-proteomics.com These methods enable the detailed characterization of anthocyanin structures, including the identification of the aglycone and the specific sugar moieties and their linkage points. This level of detail has been crucial in definitively identifying Peonidin 3-arabinoside in a wide array of plant sources, from the berries of Vaccinium species to the petals of peonies. sfasu.eduashs.orgnih.gov More recent developments, such as Ultra-High-Performance Liquid Chromatography (UHPLC), have further enhanced the speed and resolution of these analyses. creative-proteomics.com The application of these sophisticated analytical methods continues to refine our understanding of the distribution and concentration of this compound in the natural world.

Structure

3D Structure

Properties

CAS No. |

788153-92-4 |

|---|---|

Molecular Formula |

C21H21O10+ |

Molecular Weight |

433.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C21H20O10/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24)/p+1/t14-,18-,19+,21-/m0/s1 |

InChI Key |

KRUPPTWQKIEURV-CWWINAKGSA-O |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Factors Influencing In Planta Biosynthesis and Accumulation Dynamics

The synthesis and accumulation of Peonidin (B1209262) 3-arabinoside cation within a plant are dynamic processes influenced by a combination of internal genetic factors and external environmental cues.

The genetic makeup of a plant is a primary determinant of its capacity to produce and accumulate Peonidin 3-arabinoside cation.

Genotypic Differences: Different species and even cultivars within the same species can exhibit significant variations in their anthocyanin profiles. For example, the content of this compound can vary between different Vaccinium species and cultivars. nih.gov A study on diploid strawberries revealed differences in the phenolic profiles, including peonidin derivatives, between a red-fruited genotype and a yellow-fruited genotype. nih.govnih.govusda.gov

Phenotypic Variation: The observable characteristics of a plant, such as flower and fruit color, are often directly linked to the accumulation of specific anthocyanins. In Camellia oleifera, the pink petal phenotype is associated with a higher concentration of this compound compared to the white petal phenotype. nih.gov Similarly, in a study of Rosaceae plants, the purple-leafed varieties showed different accumulation patterns of this compound compared to their green-leafed counterparts. nih.gov

External factors play a crucial role in modulating the biosynthesis and accumulation of this compound.

Abiotic Stress Responses: The production of anthocyanins, including this compound, is often induced by various abiotic stresses. ucp.pt These compounds are thought to have a photoprotective role, and their synthesis can be a plant's response to challenging environmental conditions.

Light Exposure: Light is a key environmental signal that influences anthocyanin biosynthesis. Increased light exposure can lead to higher accumulation of these pigments as a protective mechanism against UV radiation. mdpi.com

Temperature Regimes: Temperature can also affect the stability and accumulation of anthocyanins. semanticscholar.org While specific research on the direct impact of temperature on this compound is limited, the general sensitivity of anthocyanins to temperature suggests it is an important factor. researchgate.net

Extraction, Isolation, and Purification Methodologies

Conventional Extraction Techniques

Traditional methods for extracting peonidin (B1209262) 3-arabinoside cation from plant matrices rely on the compound's solubility and the physical process of separating it from the solid plant material.

Solvent-Based Extraction Approaches

The cornerstone of conventional extraction is the use of polar solvents to solubilize anthocyanins like peonidin 3-arabinoside. The choice of solvent and extraction conditions are pivotal in maximizing yield and preserving the integrity of the compound. Commonly employed solvents include methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof. To enhance stability, these solvents are often acidified with weak acids such as formic, citric, or acetic acid, which helps maintain the flavylium (B80283) cation form of the anthocyanin.

Research has demonstrated the efficacy of various solvent systems and conditions. For instance, in the extraction of anthocyanins from cranberry pomace, a significant source of peonidin 3-arabinoside, aqueous ethanol has been effectively utilized. The pH of the solvent is a critical parameter, with acidic conditions generally favoring higher yields. Temperature also plays a crucial role; for example, extractions performed at 80°C have shown to be effective. The ratio of solvent to the solid plant material is another key factor that is optimized to ensure efficient mass transfer of the target compound from the plant matrix to the solvent.

Table 1: Solvent-Based Extraction Parameters for Anthocyanins from Cranberry Pomace

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | 50% Aqueous Ethanol | Effective solubilization of anthocyanins |

| pH | 2 (adjusted with HCl) | Higher extraction of total polyphenols |

| Temperature | 80°C | Enhanced extraction efficiency |

| Solvent-to-Solid Ratio | 10:1 (solvent:wet pomace) | Optimized mass transfer |

Maceration and Percolation Procedures

Maceration and percolation are two of the oldest and most straightforward methods for plant extraction.

Maceration involves soaking the plant material in a chosen solvent for a specified period with occasional agitation. This allows the solvent to penetrate the plant cells and dissolve the target compounds. For the extraction of peonidin 3-arabinoside, the plant material, often freeze-dried and powdered to increase the surface area, is submerged in an acidified solvent system. The mixture is typically left for several hours or even days at room temperature and protected from light to prevent degradation of the light-sensitive anthocyanins.

Percolation is a more continuous and often more efficient process than maceration. In this method, the powdered plant material is packed into a column (the percolator), and the solvent is slowly passed through it. This continuous flow of fresh solvent helps to maintain a concentration gradient, facilitating a more complete extraction of the target compounds. For peonidin 3-arabinoside, an acidified ethanol or methanol solution is typically used as the solvent, which trickles through the plant material, and the resulting extract (percolate) is collected at the bottom.

Advanced Separation and Enrichment Strategies

Following initial extraction, the crude extract contains a mixture of various compounds. Advanced chromatographic techniques are therefore necessary to isolate and purify peonidin 3-arabinoside cation to a high degree.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used technique for the rapid and selective sample preparation and purification of analytes from complex mixtures. It is particularly effective for concentrating and cleaning up anthocyanin extracts prior to more refined analytical or preparative chromatography. The process involves passing the crude extract through a cartridge containing a solid adsorbent (the stationary phase).

For anthocyanin purification, C18 or other polymeric reversed-phase cartridges are commonly used. The general protocol consists of four main steps:

Conditioning: The cartridge is first washed with an organic solvent (e.g., methanol) to activate the stationary phase, followed by water or an aqueous buffer to equilibrate it to the conditions of the sample.

Loading: The crude plant extract, typically diluted in a weak solvent, is passed through the cartridge. The anthocyanins, including peonidin 3-arabinoside, are retained on the solid phase, while more polar impurities like sugars and organic acids pass through.

Washing: The cartridge is then washed with a weak solvent to remove any remaining weakly bound impurities.

Elution: Finally, the retained anthocyanins are eluted from the cartridge using a stronger organic solvent, often acidified methanol or ethanol. This results in a more concentrated and purified anthocyanin fraction.

Table 2: General Solid Phase Extraction (SPE) Protocol for Anthocyanin Purification

| Step | Procedure | Purpose |

|---|---|---|

| Conditioning | Pass methanol, followed by acidified water through the cartridge. | To activate and equilibrate the stationary phase. |

| Loading | Pass the crude extract through the cartridge. | To adsorb anthocyanins onto the stationary phase. |

| Washing | Pass acidified water through the cartridge. | To remove polar impurities. |

| Elution | Pass acidified methanol through the cartridge. | To desorb and collect the purified anthocyanins. |

High-Performance Liquid Chromatography (HPLC) for Preparative Scale

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to isolate pure compounds from a mixture. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

For the isolation of peonidin 3-arabinoside, a reversed-phase C18 column is typically employed. The mobile phase usually consists of a gradient of two solvents: an aqueous solution containing an acid (e.g., formic acid or trifluoroacetic acid) to maintain a low pH and an organic solvent like methanol or acetonitrile (B52724). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of different anthocyanins based on their polarity.

The separation is monitored using a detector, commonly a UV-Vis or photodiode array (PDA) detector set at a wavelength where anthocyanins show maximum absorbance (around 520 nm). Fractions are collected as they elute from the column, and those containing the peak corresponding to peonidin 3-arabinoside are pooled. The purity of the isolated compound is then confirmed using analytical HPLC.

Table 3: Example of Preparative HPLC Parameters for Anthocyanin Isolation

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 3-5 mL/min |

| Detection | UV-Vis at 520 nm |

| Temperature | 30°C |

Countercurrent Chromatography Techniques (e.g., HSCCC)

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not use a solid support matrix, thereby avoiding irreversible adsorption of the sample. High-Speed Countercurrent Chromatography (HSCCC) is a widely used form of this technique for the preparative separation of natural products, including anthocyanins.

In HSCCC, a biphasic solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. The selection of a suitable solvent system is crucial for a successful separation. For anthocyanins, a common solvent system is a mixture of tert-butyl methyl ether, n-butanol, acetonitrile, and water, often acidified with trifluoroacetic acid (TFA). The partition coefficient (K) of the target compound in the solvent system determines its elution behavior. An ideal K value is typically between 0.5 and 2.

The crude extract is dissolved in a mixture of the two phases and injected into the HSCCC coil, which is rotating at high speed. The mobile phase is then pumped through the coil, and the compounds are separated based on their differential partitioning between the two liquid phases. Fractions are collected and analyzed by HPLC to identify those containing pure peonidin 3-arabinoside.

Table 4: Common HSCCC Solvent System for Anthocyanin Separation

| Solvent System Components | Typical Ratio (v/v/v/v) |

|---|---|

| tert-Butyl methyl ether / n-Butanol / Acetonitrile / Water | 2:2:1:5 (acidified with TFA) |

| Ethyl acetate (B1210297) / n-Butanol / Water | Various ratios (acidified with TFA) |

Membrane-Based Separation Technologies

Membrane-based separation technologies offer a promising avenue for the isolation and purification of anthocyanins like this compound. Cation-exchange membranes, in particular, leverage electrostatic interactions for separation. At the acidic pH of typical fruit juices (e.g., cranberry juice at pH 2.45), anthocyanins exist as positively charged flavylium cations mdpi.com. This positive charge allows them to interact with and adsorb onto the negatively charged sites (such as -SO3H groups) of a cation-exchange membrane mdpi.com.

The fouling of these membranes by polyphenols is influenced by several factors, including the polymer type of the membrane (aliphatic or aromatic), the presence of electrostatic interactions with the membrane's fixed groups, and the existence of macropores which can affect transport and adhesion mdpi.com.

Research on cranberry juice has shown that different cation-exchange membranes exhibit varying adsorption and desorption characteristics for specific anthocyanins. For instance, in a study comparing different membranes, the content of Peonidin 3-arabinoside in the desorption solution was measured, indicating that separation and recovery are feasible, although efficiencies vary between membrane types mdpi.com. The interaction is primarily an electrostatic mechanism, where the positively charged this compound binds to the negatively charged functional groups of the membrane mdpi.com. This process is crucial for separating it from other uncharged or similarly charged molecules in a complex mixture.

Table 1: Characteristics of Cation-Exchange Membranes Studied for Anthocyanin Interaction

| Membrane | Ion Exchange Matrix | Fixed Groups | Reinforcing Cloth |

|---|---|---|---|

| CSE-fg | Aromatic DVB+PS | -SO3H | PVC fabric |

| MK-40 | Aromatic DVB+PS | -SO3H | Nylon mesh |

Data sourced from MDPI mdpi.com.

Sustainable and Innovative Extraction Technologies

Recent advancements in extraction technology have focused on developing sustainable, efficient, and environmentally friendly methods. These "green" technologies aim to reduce the use of toxic organic solvents, lower energy consumption, and shorten extraction times while maximizing the yield of target compounds like this compound.

Deep Eutectic Solvents (DES) Applications

Deep Eutectic Solvents (DES) are emerging as green alternatives to conventional organic solvents for the extraction of natural products. frontiersin.orgmdpi.com These solvents are formed by mixing two or more components, typically a hydrogen bond acceptor (HBA) like choline (B1196258) chloride and a hydrogen bond donor (HBD) such as organic acids, polyols, or sugars frontiersin.org. The resulting mixture has a significantly lower melting point than its individual components mdpi.com.

The application of DES for anthocyanin extraction has shown considerable promise. Studies on cranberry pomace have demonstrated the selectivity of different DES compositions. For example, a solvent made from a mixture of citric acid and maltose (B56501) (4:1 ratio) with 35.5% water selectively extracted higher amounts of certain anthocyanins, though it was less effective for Peonidin 3-arabinoside compared to others like cyanidin-3-O-arabinoside mdpi.com. In another study, a DES composed of choline chloride and lactic acid (1:5 ratio) with 20% water yielded 1.6-fold more total anthocyanins, including peonidin-3-O-arabinoside, than conventional 75% ethanol extraction mdpi.com. The water content in DES is a critical factor, as it affects the solvent's viscosity and, consequently, its extraction efficiency mdpi.com.

Table 2: Examples of Deep Eutectic Solvents Used for Anthocyanin Extraction

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Water Content (%) | Target Source | Finding |

|---|---|---|---|---|---|

| Choline Chloride | Lactic Acid | 1:5 | 20% | Cranberry Pomace | 1.6-fold higher total anthocyanin yield compared to 75% ethanol mdpi.com. |

| Choline Chloride | Malic Acid | 1:1 | Not specified | Aralia elata | Showed clear separation of extracts compared to other methods nih.gov. |

| Citric Acid | Maltose | 4:1 | 35.5% | Cranberry Pomace | Selectively extracted higher amounts of cyanidin-3-O-arabinoside and peonidin-3-galactoside mdpi.com. |

Ultrasound-Assisted Extraction (UAE) Optimization

Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the mass transfer of target compounds into the solvent. This method generally results in higher extraction yields in shorter times and at lower temperatures compared to conventional methods.

The optimization of UAE involves several key parameters: solvent composition, temperature, ultrasound amplitude (power), and cycle (pulse duration) nih.gov. For the extraction of anthocyanins from onion bulbs, a response surface methodology (Box-Behnken design) was used to determine the optimal conditions. The study identified optimal parameters for anthocyanins as: 57% methanol in water, pH 2, a temperature of 60°C, 90% amplitude, a 0.64 s cycle, and a sample-to-solvent ratio of 0.2:15 g/mL nih.gov. While this study did not specifically quantify Peonidin 3-arabinoside, the optimized conditions are highly relevant for the extraction of the broader class of anthocyanins to which it belongs. The stability of anthocyanins is greatest in acidic solutions (pH 1-3), where they exist primarily as flavylium cations mdpi.com.

Table 3: Optimized UAE Parameters for Anthocyanin Extraction from Various Sources

| Parameter | Onion Bulbs nih.gov | Erica australis Flowers mdpi.comresearchgate.net | Ruby S Apple Peel nih.gov |

|---|---|---|---|

| Solvent | 57% Methanol | 50% Methanol | 50% Ethanol |

| pH | 2 | 5 | Not specified |

| Temperature | 60°C | 70°C | 20°C |

| Amplitude/Power | 90% | Not specified | Not specified |

| Time | 10 min (initial) | 15 min | 25.3 min |

| Sample:Solvent Ratio | 0.2 g : 15 mL | 0.5 g : 20 mL | 0.5 g : 10 mL |

Microwave-Assisted Extraction (MAE) Parameters

Microwave-Assisted Extraction (MAE) is another green extraction technique that uses microwave energy to heat the solvent and sample, leading to the rupture of plant cell walls and the release of intracellular compounds. This method is known for its high efficiency, reduced extraction time, and lower solvent consumption researcher.life.

Key parameters that influence MAE efficiency include microwave power, extraction time, solvent composition, temperature, and the sample-to-solvent ratio nih.govmdpi.com. For the extraction of anthocyanins from açaí, a study identified the optimal conditions as 38.23% methanol in water as the extraction solvent, a temperature of 99.63°C, a pH of 2, and a sample-to-solvent ratio of 0.5 g to 10 mL mdpi.com. The study identified Peonidin 3-O-glucoside and Peonidin 3-O-rutinoside, close relatives of Peonidin 3-arabinoside. The high temperature and acidic pH were found to be critical for maximizing the yield of these anthocyanins mdpi.com. Another study on date seeds optimized MAE conditions to be 46% ethanol at 62°C for 27.3 minutes, highlighting that optimal parameters can vary significantly depending on the plant matrix mdpi.com.

Table 4: Optimized MAE Parameters for Phenolic/Anthocyanin Extraction

| Parameter | Açaí (Anthocyanins) mdpi.com | Onion (Flavonols) nih.gov | Date Seeds (Phenolics) mdpi.com |

|---|---|---|---|

| Solvent | 38.23% Methanol | 93.8% Methanol | 46% Ethanol |

| pH | 2 | 2 | Not specified |

| Temperature | 99.63°C | 50°C | 62°C |

| Power | Not specified | Not specified | Not specified |

| Time | 10 min | 5 min (initial) | 27.3 min |

| Sample:Solvent Ratio | 0.5 g : 10 mL | 0.2 g : 17.9 mL | Not specified |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry is a cornerstone for the analysis of anthocyanins like Peonidin (B1209262) 3-arabinoside cation from complex matrices. It allows for the separation of the compound from other related structures followed by its sensitive and specific detection.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like anthocyanin glycosides, allowing them to be ionized directly from the liquid phase into the gas phase for mass analysis. In positive ion mode, Peonidin 3-arabinoside is typically detected as a protonated molecule [M+H]⁺ or as the flavylium (B80283) cation [M]⁺.

Tandem mass spectrometry (MS/MS or MS²) is employed for structural confirmation. The molecular ion of Peonidin 3-arabinoside cation (m/z 433) is selected and subjected to collision-induced dissociation (CID). researchgate.net This process induces fragmentation at the weakest bonds. For flavonoid O-glycosides, the most characteristic fragmentation is the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar moiety. scielo.org.mxsemanticscholar.org In the case of Peonidin 3-arabinoside, this involves the loss of an arabinose residue (a neutral loss of 132 Da), yielding a highly stable product ion corresponding to the peonidin aglycone at m/z 301. scielo.org.mxscielo.br Further fragmentation (MSn) of the aglycone can provide more detailed information about the flavonoid core structure. rsc.org This characteristic fragmentation pattern is a diagnostic marker for the identification of Peonidin 3-arabinoside.

| Precursor Ion (m/z) | Proposed Formula | Major Product Ion (m/z) | Proposed Formula | Neutral Loss (Da) | Interpretation |

|---|---|---|---|---|---|

| 433 | [C21H21O10]+ | 301 | [C16H13O6]+ | 132 | Loss of arabinose moiety |

For unambiguous identification, high-resolution mass spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) analyzer, is essential. Unlike nominal mass instruments, Q-TOF provides a highly accurate mass measurement of the ion, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental formula of the parent ion and its fragments. scielo.br The experimentally determined accurate mass of this compound can be compared against a theoretical mass calculated from its elemental composition (C₂₁H₂₁O₁₀⁺), providing a high degree of confidence in its identification. massbank.eusci-hub.red

| Compound | Elemental Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) massbank.eu |

|---|---|---|---|

| This compound | C21H20O10 | 432.1056 | 432.381 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides information on mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete and unambiguous structural elucidation of a molecule, including its stereochemistry. omicsonline.orgresearchgate.net

NMR spectroscopy is crucial for determining the specific stereochemistry of the arabinose sugar and its linkage to the peonidin aglycone. The anomeric configuration (α or β) of the glycosidic bond is determined by the chemical shift and, more importantly, the coupling constant (J-value) of the anomeric proton (H-1") in the ¹H NMR spectrum. For arabinopyranosides, a small ³JH1",H2" coupling constant (typically 1-3 Hz) is characteristic of an α-anomeric configuration, which is common for L-arabinose in natural products. massbank.eu

Due to the complexity of the flavonoid structure, one-dimensional (1D) ¹H and ¹³C NMR spectra can exhibit overlapping signals. Two-dimensional (2D) NMR experiments are used to resolve these ambiguities and establish the complete bonding framework. ukm.mydiva-portal.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, allowing for the assignment of protons within the arabinose moiety and within the aromatic rings of the peonidin aglycone.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C), enabling the assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting different parts of the molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. The crucial HMBC correlation for Peonidin 3-arabinoside is the one observed between the anomeric proton of the arabinose sugar (H-1") and the C-3 carbon of the peonidin core, which definitively confirms the site of glycosylation.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2', 6' | 7.61 (s) | 113.1 |

| 4 | 8.81 (s) | 144.7 |

| 6 | 6.53 (d) | 95.0 |

| 8 | 6.73 (s) | 112.4 |

| 1" (Anomeric) | 5.25 (d) | 103.4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation system of the flavonoid. The spectrum of an anthocyanin is characterized by two major absorption bands. medwinpublishers.com

Band II: Appears in the UV region, typically between 260–280 nm. This absorption is associated with the benzoyl system, corresponding to the A-ring of the peonidin structure. sci-hub.redmedwinpublishers.com

Band I: Appears in the visible region, typically between 490–550 nm. This absorption is due to the cinnamoyl system (B-ring) and is responsible for the characteristic red, purple, or blue color of anthocyanins. The exact position of this maximum (λmax) is influenced by the substitution pattern on the B-ring. sci-hub.redmedwinpublishers.com

For Peonidin 3-arabinoside, the visible absorption maximum is expected around 520-530 nm.

| Absorption Band | Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| Band II | ~280 | A-ring (Benzoyl system) |

| Band I | ~522-534 unp.edu.ar | B-ring (Cinnamoyl system) |

Spectral Signature Analysis for Purity Assessment

Purity assessment of this compound relies on its unique spectral signature, primarily determined through mass spectrometry (MS) and UV-Visible (UV-Vis) spectroscopy. These techniques provide a detailed fingerprint of the molecule, allowing for confident identification and the detection of potential impurities.

Mass spectrometry is a powerful tool for determining the mass-to-charge ratio of the compound. For Peonidin 3-arabinoside, tandem mass spectrometry (MS/MS) is often employed to elicit characteristic fragmentation patterns. The precursor ion for Peonidin 3-arabinoside is typically observed at a mass-to-charge ratio (m/z) of 433.2. Upon fragmentation, it yields a significant product ion at m/z 301.1, which corresponds to the Peonidin aglycone, confirming the identity of the core structure. oup.com This specific transition (433.2 -> 301.1) is a key identifier in complex matrices.

UV-Visible spectroscopy provides complementary information based on the molecule's absorption of light. Anthocyanins like Peonidin 3-arabinoside exhibit characteristic absorption maxima in both the UV and visible regions of the electromagnetic spectrum. Typically, there is a strong absorption peak in the visible range around 520 nm, which is responsible for its red/purple color, and another peak in the UV range around 280 nm. biolink.noresearchgate.net The ratio of absorbance at these wavelengths can be an indicator of purity, as different classes of flavonoids or other phenolic impurities will alter this spectral profile.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value (m/z) | Reference |

|---|---|---|

| Precursor Ion [M]+ | 433.2 | oup.com |

Hyphenated Chromatographic Systems

Hyphenated systems, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for the analysis of this compound in complex samples.

HPLC-Diode Array Detection (DAD) for Chromatographic Profiling

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the separation and quantification of anthocyanins, including Peonidin 3-arabinoside. mdpi.commdpi.com This technique allows for the monitoring of absorbance across a wide range of wavelengths simultaneously, which is ideal for identifying compounds based on both their retention time and their UV-Vis spectrum. nih.gov

For the chromatographic profiling of Peonidin 3-arabinoside, a reversed-phase C18 column is most commonly used. mdpi.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., water with formic acid) and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). mdpi.comphcog.com The acidic modifier is crucial to maintain the anthocyanin in its stable flavylium cation form. ymcamerica.com

Detection is performed at the characteristic maximum absorption wavelength for anthocyanins, which is approximately 520 nm. biolink.noresearchgate.net The DAD provides the full UV-Vis spectrum for each peak, allowing for comparison with a known standard of Peonidin 3-arabinoside for positive identification and purity assessment. In chromatograms of samples containing multiple anthocyanins, Peonidin 3-arabinoside can be identified by its specific retention time and spectral data. researchgate.net Purity of the compound is often cited as greater than 97% as determined by HPLC with UV-Vis detection. biolink.no

Table 2: Typical HPLC-DAD Parameters for Peonidin 3-arabinoside Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 | mdpi.com |

| Mobile Phase A | Acidified Water (e.g., with formic acid) | mdpi.comymcamerica.com |

| Mobile Phase B | Methanol or Acetonitrile | mdpi.com |

| Detection Wavelength | ~520 nm (primary), ~280 nm (secondary) | biolink.noresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

The development of a UPLC method for Peonidin 3-arabinoside follows similar principles to HPLC but with optimization for speed and efficiency. The goal is to achieve a complete separation of the target analyte from other structurally similar anthocyanins and matrix components in the shortest possible time. nih.gov

Method development often involves:

Column Selection : An Acquity BEH (Ethylene Bridged Hybrid) C18 column with a 1.7 µm particle size is a common choice, providing excellent peak shape and stability under acidic conditions. nih.gov

Mobile Phase Optimization : As with HPLC, the mobile phase consists of acidified water and an organic solvent like methanol or acetonitrile. The type and concentration of the acid (e.g., formic acid) and the organic solvent are optimized to achieve the best separation. For instance, one method successfully separated five major anthocyanins in under 4.5 minutes using a gradient of water and methanol, both acidified with 2% formic acid. nih.gov

Gradient and Flow Rate : A steep gradient elution is often employed to reduce the run time while maintaining resolution. The flow rate is optimized for the specific column dimensions to maximize efficiency.

Temperature Control : The column oven temperature is maintained at a constant, elevated temperature (e.g., 30°C) to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity. nih.gov

Validation of the developed UPLC method is critical and typically includes assessing parameters such as selectivity, precision, linearity, and the limits of detection (LOD) and quantification (LOQ) to ensure the method is reliable and accurate for its intended purpose. nih.gov

Table 3: Example UPLC Method Parameters for Anthocyanin Separation

| Parameter | Condition | Reference |

|---|---|---|

| System | Waters Acquity UPLC | nih.gov |

| Column | Acquity BEH C18, 1.7 µm, 2.1 mm × 50 mm | nih.gov |

| Mobile Phase A | Water with 2% Formic Acid | nih.gov |

| Mobile Phase B | Methanol with 2% Formic Acid | nih.gov |

| Gradient | 90% A to 40% A over 4.5 minutes | nih.gov |

| Column Temperature | 30°C | nih.gov |

Biosynthesis Pathways and Molecular Genetic Regulation

Enzymatic Steps in the Flavonoid Biosynthesis Pathway

The biosynthesis of Peonidin (B1209262) 3-arabinoside cation is an extension of the general flavonoid pathway, which begins with the synthesis of naringenin (B18129) chalcone (B49325) from 4-coumaroyl-CoA and malonyl-CoA, catalyzed by chalcone synthase (CHS) frontiersin.orgnih.gov. This is followed by a series of enzymatic conversions to produce dihydroflavonols, which are key precursors for anthocyanins nih.gov.

The journey to Peonidin 3-arabinoside cation begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA, a precursor for all flavonoids encyclopedia.pubnih.gov. A series of core enzymes, including chalcone synthase (CHS), chalcone isomerase (CHI), and flavanone (B1672756) 3-hydroxylase (F3H), then catalyze the formation of dihydrokaempferol (B1209521) (DHK) nih.govencyclopedia.pub.

From DHK, two critical hydroxylation steps occur. Flavonoid 3'-hydroxylase (F3'H) converts DHK to dihydroquercetin (DHQ) mdpi.commdpi.com. Dihydroflavonol 4-reductase (DFR) then reduces DHQ to leucocyanidin (B1674801) mdpi.com. Subsequently, anthocyanidin synthase (ANS) oxidizes leucocyanidin to form the unstable anthocyanidin, cyanidin (B77932) frontiersin.orgnih.govencyclopedia.pub. Cyanidin is the direct precursor to peonidin wikipedia.org. The conversion of cyanidin to peonidin involves a methylation step mdpi.commdpi.com. Finally, a glycosylation step attaches an arabinose sugar to the 3-hydroxyl group, forming Peonidin 3-arabinoside.

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Class | Compound Name | Role in Pathway |

|---|---|---|

| Phenylpropanoid | 4-coumaroyl-CoA | Initial precursor for the flavonoid pathway frontiersin.orgnih.gov. |

| Chalcone | Naringenin Chalcone | First committed intermediate in flavonoid synthesis frontiersin.org. |

| Flavanone | Naringenin | Formed from naringenin chalcone by CHI nih.gov. |

| Dihydroflavonol | Dihydrokaempferol (DHK) | Precursor for various downstream flavonoids encyclopedia.pub. |

| Dihydroflavonol | Dihydroquercetin (DHQ) | Formed from DHK by F3'H, precursor to cyanidin-based anthocyanins mdpi.com. |

| Leucoanthocyanidin | Leucocyanidin | Direct precursor to cyanidin, formed by DFR mdpi.com. |

| Anthocyanidin | Cyanidin | Aglycone core, immediate precursor to peonidin wikipedia.org. |

The final defining steps in the synthesis of this compound are methylation and glycosylation, catalyzed by specific transferase enzymes.

Methyltransferases: Anthocyanin O-methyltransferases (AOMTs) are responsible for the methylation of cyanidin to form peonidin nih.govresearchgate.net. These enzymes utilize S-adenosyl-l-methionine (SAM) as a methyl group donor to add a methyl group to the 3'-hydroxyl position on the B-ring of the cyanidin molecule researchgate.netnih.gov. The activity of AOMTs is crucial for the diversity and stability of anthocyanins and plays a significant role in determining the final color of tissues nih.govresearchgate.net. Plant O-methyltransferases are classified into two main types based on sequence homology and substrate variance nih.govnih.gov.

Glycosyltransferases: Following methylation, a glycosyltransferase attaches a sugar moiety to the peonidin aglycone. Specifically, UDP-glycosyltransferases (UGTs) catalyze the transfer of a sugar group from an activated donor, like UDP-arabinose, to the 3-hydroxyl position of the peonidin core oup.commdpi.com. This glycosylation step is critical for the stability and solubility of the anthocyanin molecule, allowing it to be transported and stored in the vacuole encyclopedia.puboup.com. The specific UGT responsible for adding arabinose to the 3-position determines the final identity of the compound as Peonidin 3-arabinoside. Flavonoid glycosyltransferases are a diverse family of enzymes, and their substrate specificity dictates the variety of anthocyanin glycosides found in a plant nih.govresearchgate.net.

Gene Expression Analysis and Transcriptomic Profiling

The regulation of this compound biosynthesis is controlled at the genetic level through the expression of the genes encoding the necessary biosynthetic enzymes.

Genes encoding the enzymes of the flavonoid and anthocyanin pathways have been identified in numerous plant species researchgate.net. These include genes for chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS) nih.govnih.gov. Furthermore, specific genes encoding anthocyanin O-methyltransferases (AOMTs) and UDP-glycosyltransferases (UGTs) responsible for the final modifications have also been characterized researchgate.netdoaj.org. Transcriptome analysis, which involves sequencing all expressed genes in a particular tissue, has been a powerful tool for identifying these candidate genes by correlating their expression patterns with the accumulation of specific flavonoids nih.govfrontiersin.orgfrontiersin.org.

The expression of anthocyanin biosynthesis genes is tightly regulated by a combination of developmental cues and environmental stimuli. The primary regulatory mechanism involves a protein complex known as the MBW complex, which consists of transcription factors from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat families frontiersin.orgmdpi.com. These transcription factors bind to the promoter regions of the structural genes (like CHS, DFR, ANS, AOMT, and UGT) to activate or repress their transcription frontiersin.orgfrontiersin.org.

Studies have shown that the expression levels of these structural genes often correlate directly with the amount of anthocyanin produced nih.govdoaj.org. For example, high expression levels of F3'H, DFR, ANS, and the relevant AOMT and UGT genes are expected in tissues accumulating Peonidin 3-arabinoside. Transcriptomic profiling under different conditions (e.g., light exposure, temperature changes) has revealed how environmental stimuli can modulate the expression of these genes, thereby affecting the final concentration of anthocyanins mdpi.comnih.gov.

Metabolic Engineering and Biotechnological Approaches for Enhanced Production

The understanding of the biosynthetic pathway and its genetic regulation has opened avenues for enhancing the production of specific anthocyanins like Peonidin 3-arabinoside through metabolic engineering nih.govresearchgate.net. These strategies aim to increase the flux through the pathway towards the desired product.

One common approach is the overexpression of key regulatory genes, such as MYB transcription factors, which can simultaneously upregulate multiple structural genes in the pathway frontiersin.orgmdpi.com. Another strategy involves the co-expression of multiple genes encoding biosynthetic enzymes to drive the pathway towards a specific end-product frontiersin.orgresearchgate.net. For instance, to increase peonidin-based anthocyanins, one could engineer a plant or microorganism to overexpress F3'H, DFR, ANS, a specific AOMT that efficiently methylates cyanidin, and a UGT that adds the desired sugar frontiersin.orgnih.gov.

Microbial cell factories, such as E. coli and Saccharomyces cerevisiae, have also been engineered to produce anthocyanins. This involves introducing the entire plant biosynthetic pathway into the microorganism nih.govresearchgate.netfrontiersin.org. For the production of Peonidin 3-O-glucoside, engineered E. coli has been developed by expressing an O-methyltransferase and optimizing the availability of the methyl donor, SAM frontiersin.org. Similar strategies could be adapted for the production of Peonidin 3-arabinoside. These biotechnological approaches offer a promising and sustainable platform for the large-scale production of valuable anthocyanins for various applications nih.govnih.gov.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-coumaroyl-CoA |

| Acetyl-CoA |

| Anthocyanidin |

| Anthocyanin |

| Cyanidin |

| Cyanidin 3-O-(6"-malonyl-arabinoside) |

| Cyanidin 3-gentiobioside |

| Delphinidin |

| Dihydroflavonol |

| Dihydrokaempferol |

| Dihydromyricetin |

| Dihydroquercetin |

| Eriodictyol |

| Flavan-3-ol |

| Flavone |

| Flavonol |

| Isoflavonoid |

| Kaempferol |

| Leucocyanidin |

| Leucoanthocyanidin |

| Malonyl-CoA |

| Malvidin (B83408) |

| Malvidin 3-glucoside-4-vinylphenol |

| Malvidin 3-laminaribioside |

| Naringenin |

| Naringenin chalcone |

| p-coumaroyl-CoA |

| Pelargonidin |

| Pentahydroxyflavanone |

| Peonidin |

| This compound |

| Peonidin 3-O-glucoside |

| Petunidin |

| Petunidin 3-(6″-p-coumaryl-glucoside) 5-glucoside |

| Phenylalanine |

| Proanthocyanidin |

| Proanthocyanidin A1 |

| Procyanidin B1 |

| Quercetin |

| S-adenosyl-l-methionine (SAM) |

| Sinapic acid |

| Sinapoylglucose |

| Sinapoylmalate |

| UDP-arabinose |

| UDP-glucose |

| UDP-rhamnose |

Physicochemical Stability and Degradation Kinetics

Environmental Factors Influencing Stability

The stability of Peonidin (B1209262) 3-arabinoside cation is significantly influenced by a range of environmental factors, including pH, temperature, oxygen, and light. scialert.netnih.gov These factors can induce structural changes and degradation, affecting the compound's color and integrity.

pH-Dependent Conformational Changes and Stability Profiles

Like other anthocyanins, the structure and stability of Peonidin 3-arabinoside cation are highly dependent on pH. scialert.netwikipedia.org In aqueous solutions, it exists in a dynamic equilibrium of four different molecular species: the flavylium (B80283) cation, quinoidal base, carbinol (or hemiketal) pseudobase, and chalcone (B49325). scialert.netscispace.com The relative prevalence of each form is dictated by the pH of the solution. nih.gov

At highly acidic pH values (typically below 3), the intensely colored red flavylium cation is the predominant and most stable form. nih.govnih.gov As the pH increases into the moderately acidic range (pH 4–6), the flavylium cation undergoes hydration to form the colorless carbinol pseudobase, which can then undergo ring-opening to form the equally colorless chalcone. nih.govmdpi.com A proton transfer can also convert the flavylium cation to the neutral, blue-purple quinoidal base. nih.gov In neutral to alkaline conditions, these colorless and less stable forms dominate, leading to a loss of color and accelerated degradation. wikipedia.orgresearchgate.net

Table 1: pH-Dependent Forms of this compound

| pH Range | Predominant Species | Color | Relative Stability |

| < 3 | Flavylium cation | Red/Purple | High |

| 4 - 6 | Carbinol pseudobase, Chalcone | Colorless | Low |

| > 7 | Quinoidal base, Chalcone | Blue/Colorless | Very Low |

This table is a generalized representation based on the established behavior of anthocyanins.

Thermal Degradation Pathways and Kinetic Modeling

Temperature is a critical factor affecting the stability of this compound. nih.gov Elevated temperatures accelerate degradation reactions, leading to the loss of color and bioactive properties. mdpi.com The degradation process typically involves the hydrolysis of the glycosidic bond, which separates the arabinose sugar from the peonidin aglycone, and the opening of the pyran ring to form unstable chalcones. mdpi.com These intermediates can then break down into smaller phenolic compounds, such as phloroglucinaldehyde and protocatechuic acid. researchgate.net

The thermal degradation of anthocyanins often follows a first-order kinetic model . mdpi.comnih.gov This model assumes that the rate of degradation is directly proportional to the concentration of the anthocyanin. The relationship can be described by the following equation:

C = C₀e⁻ᵏᵗ

Where:

C is the anthocyanin concentration at time t

C₀ is the initial anthocyanin concentration

k is the first-order degradation rate constant

t is the time

The rate constant (k) increases with temperature, a relationship often described by the Arrhenius equation. nih.govnih.gov The half-life (t₁/₂) , or the time required for 50% of the compound to degrade, is a key parameter for quantifying stability. For instance, studies on similar anthocyanins in blueberry juice showed that the half-life dramatically decreases as temperature increases. researchgate.net

Table 2: Example of Thermal Degradation Kinetics for Anthocyanins in Blueberry Juice (Illustrative)

| Temperature (°C) | Degradation Rate Constant (k) | Half-life (t₁/₂) (hours) |

| 40 | - | 180.5 |

| 60 | - | 25.3 |

| 80 | - | 5.1 |

Data adapted from a study on blueberry juice anthocyanins and is illustrative for the general behavior of related compounds. researchgate.net

Activation energies for the degradation of similar anthocyanins, such as cyanidin (B77932) glycosides, have been reported to range from 42 to 55 kJ/mol. ftb.com.hr

Oxidative Degradation Mechanisms

This compound is susceptible to oxidative degradation, especially in the presence of oxygen, enzymes, and metal ions. nih.govnih.gov The presence of oxygen can accelerate degradation, particularly at elevated temperatures. nih.govacs.org

Enzymatic degradation often involves enzymes like polyphenol oxidase (PPO) and peroxidase (POD). nih.gov These enzymes can oxidize phenolic compounds into quinones, which can then react with and degrade anthocyanins. nih.gov Furthermore, some studies suggest that class III peroxidases may be directly involved in the degradation of anthocyanin aglycones like peonidin. nih.gov

Metal ions, such as iron and copper, can also catalyze oxidative reactions, leading to the degradation of the anthocyanin structure. researchgate.net However, under certain pH conditions, chelation with metal ions like aluminum (Al³⁺) or iron (Fe³⁺) can sometimes form stable complexes that enhance color. mdpi.com

Photodegradation Characteristics

Exposure to light, particularly UV radiation, can cause the degradation of this compound. scialert.netscispace.com Light acts as a catalyst for photo-oxidative reactions, leading to the fading of the pigment's color. researchgate.net For this reason, storage in darkness or in light-proof packaging is recommended to preserve the integrity of the compound. biolink.no The protective effect of anthocyanins against UV light is a known phenomenon, but this absorption of energy can lead to their own denaturation over time. researchgate.net

Stabilization Strategies for Preserving Integrity

Given the inherent instability of this compound, various strategies have been developed to protect it from degradation, thereby extending its shelf-life and preserving its functional properties.

Microencapsulation and Nanoencapsulation Formulations

Encapsulation is a highly effective technique for enhancing the stability of sensitive compounds like this compound. nih.gov This process involves entrapping the anthocyanin within a protective matrix, known as a wall material, to create micro- or nanoparticles. mdpi.com This barrier shields the compound from adverse environmental factors such as oxygen, light, and pH fluctuations. nih.gov

Common encapsulation techniques include:

Spray-drying: A widely used, cost-effective method where a solution containing the anthocyanin and a carrier material is atomized into a hot air stream to produce a dry powder. mdpi.comosu.edu

Freeze-drying (Lyophilization): A low-temperature dehydration process that is suitable for heat-sensitive compounds. mdpi.com

Nanoencapsulation: This involves creating nanometer-sized carriers, such as nanoliposomes or nanoparticles, which can improve stability and potentially bioavailability. mdpi.commdpi.com Studies on nanoliposomes containing peonidin-3-O-glucoside have demonstrated significantly increased retention at neutral pH compared to the unencapsulated form. mdpi.com

A variety of biopolymers are used as wall materials, including polysaccharides (e.g., maltodextrin, gum arabic, alginate) and proteins (e.g., whey protein isolate). osu.edumdpi.com The choice of technique and wall material is critical for achieving high encapsulation efficiency and optimal protection. mdpi.com Encapsulation has been shown to effectively protect anthocyanins from degradation under high temperature and UV radiation. nih.gov

Table 3: Common Encapsulation Techniques and Wall Materials for Anthocyanins

| Encapsulation Technique | Common Wall Materials | Key Advantages |

| Spray-Drying | Maltodextrin, Gum Arabic, Whey Protein | Cost-effective, scalable, produces stable powder mdpi.comosu.edu |

| Freeze-Drying | Maltodextrin, Pectin | Gentle process, suitable for heat-sensitive compounds mdpi.com |

| Nanoencapsulation (e.g., Liposomes) | Lecithin, Cholesterol, Chitosan | High encapsulation efficiency, potential for improved bioavailability mdpi.comresearchgate.net |

| Ionic Gelation | Alginate, Pectin | Mild processing conditions osu.edu |

Co-pigmentation Phenomena and Molecular Interactions

Co-pigmentation is a phenomenon where the color of anthocyanins is enhanced and stabilized through the formation of non-covalent complexes with other molecules, known as co-pigments. These interactions are crucial for the vibrant and stable colors observed in many plant-based foods and beverages.

Research has shown that anthocyanins, including peonidin glycosides, can interact with a variety of co-pigments such as flavonoids, phenolic acids, and other colorless organic molecules. These interactions are primarily driven by hydrophobic forces, hydrogen bonding, and π-π stacking between the anthocyanin structure and the co-pigment.

For instance, studies on other anthocyanins have demonstrated that the presence of co-pigments like chlorogenic acid can lead to a hyperchromic effect (an increase in color intensity) and a bathochromic shift (a shift to a longer wavelength, resulting in a deeper red or purple color). While specific studies on the co-pigmentation of this compound are limited, the general principles of anthocyanin co-pigmentation suggest that it would form complexes with suitable co-pigments, leading to enhanced color stability.

Molecular interactions also extend to the binding of peonidin glycosides with larger biomolecules. For example, research on peonidin-3-O-glucoside, a closely related compound, has shown that it can interact with proteins like bovine serum albumin and with biological membranes. These interactions are influenced by the structural characteristics of both the anthocyanin and the interacting molecule. The glycosylation at the 3-position, in this case with arabinose, plays a significant role in modulating these interactions.

Impact of Solvent Systems and Matrix Components

The stability of this compound is significantly influenced by the surrounding chemical environment, including the solvent system and the components of the food matrix in which it is present.

Solvent Systems: The composition of the solvent, particularly its polarity and pH, has a profound effect on the stability of anthocyanins. Peonidin 3-arabinoside is known to be highly soluble in water. biolink.no The presence of organic solvents, such as ethanol (B145695), in aqueous solutions can impact its stability. Studies on other anthocyanins have shown that the concentration of ethanol in water can affect both the extraction efficiency and the subsequent stability of the pigment. For example, a 70% ethanol solution has been found to be effective for extracting anthocyanins from certain plant materials. However, the long-term stability in such solvent systems can vary.

Matrix Components: In food products, this compound exists within a complex matrix of other compounds, including sugars, proteins, polysaccharides, and other phenolics. These matrix components can have both protective and degradative effects on the anthocyanin.

For example, the presence of sugars can increase the viscosity of the medium, which can limit the mobility of reactants and slow down degradation reactions. Conversely, certain metal ions can form complexes with anthocyanins, sometimes leading to a change in color or promoting degradation.

The stability of this compound is a critical factor determining its suitability for use as a natural colorant and its persistence in food products. Like other anthocyanins, its stability is influenced by several factors, most notably temperature and pH.

It has been reported that peonidin 3-arabinoside is susceptible to degradation at temperatures above 40°C, through mechanisms such as hydrolysis and/or hydrogenation. biolink.no The degradation of anthocyanins often follows first-order reaction kinetics, meaning the rate of degradation is directly proportional to the concentration of the anthocyanin.

While specific degradation kinetic data for this compound is scarce in the literature, studies on other anthocyanins provide valuable insights. For example, the thermal degradation of anthocyanins in purple maize extract was found to follow a first-order kinetic model, with the degradation rate constant (k) increasing with temperature. mdpi.com Similarly, studies on sour cherry anthocyanins also reported first-order degradation kinetics during heat treatment. ftb.com.hr

The table below presents hypothetical degradation kinetic data for this compound at pH 3.5, based on typical anthocyanin behavior, to illustrate the expected trend.

| Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |

|---|---|---|

| 60 | 0.0025 | 277.2 |

| 70 | 0.0060 | 115.5 |

| 80 | 0.0140 | 49.5 |

| 90 | 0.0320 | 21.7 |

This is an interactive table. The values are illustrative and based on general anthocyanin degradation patterns.

The pH of the medium is another crucial factor governing the stability and color of this compound. Anthocyanins exist in different chemical forms depending on the pH. In strongly acidic conditions (pH 1-3), the flavylium cation form predominates, which is typically the most colored and stable form. As the pH increases, the flavylium cation undergoes hydration and proton transfer reactions, leading to the formation of colorless carbinol and chalcone forms, and a blue or violet quinonoidal base. This structural transformation results in a loss of color and stability.

In Vitro and in Vivo Biological Activities: Mechanistic Research

Antioxidant and Free Radical Scavenging Activities

The antioxidant capacity of Peonidin (B1209262) 3-arabinoside is a cornerstone of its biological activity. This activity is primarily attributed to its molecular structure, which facilitates the donation of hydrogen atoms or electrons to neutralize reactive oxygen and nitrogen species.

Mechanisms of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

Peonidin 3-arabinoside is believed to be an effective scavenger of various reactive species, a characteristic common to anthocyanins. The scavenging potential is largely dictated by the aglycone (peonidin) structure, though the sugar moiety (arabinoside) can have a smaller, modifying effect. mdpi.com

The mechanisms involve direct interaction with and neutralization of harmful radicals. For instance, anthocyanins have demonstrated the ability to scavenge superoxide (B77818) radicals (O₂•−), hydroperoxyl radicals (HOO•), and hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net The reactivity of anthocyanins with peroxynitrite, a potent RNS, has also been studied. While data specific to the 3-arabinoside form is limited, studies on related compounds show a clear structure-activity relationship. For example, the sequence of reactivity for several anthocyanins against peroxynitrite was found to be: peonidin-3-galactoside > petunidin-3-galactoside > cyanidin-3-glucoside > cyanidin-3-arabinoside > peonidin-3-glucoside (B1200960). mdpi.com This suggests that the glycosylation pattern influences the RNS scavenging ability.

Enzymatic Antioxidant System Modulation

Beyond direct scavenging, Peonidin 3-arabinoside likely modulates the body's endogenous antioxidant defense systems. A key mechanism for related anthocyanins, such as cyanidin-3-glucoside, involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.commdpi.com Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comnih.gov By promoting the nuclear translocation of Nrf2, these compounds can enhance the cellular capacity to neutralize oxidative insults. mdpi.com In one study, the aglycone peonidin was shown to restore SOD activity that had been decreased by doxorubicin-induced toxicity in H9C2 cells. researchgate.net

Protection Against Oxidative Damage in Cellular Models

The antioxidant activities of Peonidin 3-arabinoside translate to protective effects against oxidative damage in various cellular models. Anthocyanins, as a class, have been shown to inhibit lipid peroxidation, a process where oxidants damage lipids in cell membranes, leading to the formation of harmful byproducts like malondialdehyde (MDA). mdpi.comresearchgate.net

In studies using H9C2 cardiomyoblast cells, the aglycone peonidin provided significant protection against doxorubicin-induced toxicity. It mitigated the increase in ROS levels from 191.13% in the doxorubicin-treated group to 61.29% and strongly inhibited lipid peroxidation. researchgate.net Similarly, related anthocyanins like cyanidin-3-O-beta-glucopyranoside have demonstrated protective effects in human keratinocytes (HaCaT cells) against UVA-induced oxidative stress by inhibiting hydrogen peroxide release and subsequent DNA fragmentation. nih.gov

Table 1: Effect of Peonidin (Aglycone) on Markers of Oxidative Stress in Doxorubicin-Treated H9C2 Cells

| Marker | DOX-Treated Group | Peonidin Co-treated Group | Outcome |

|---|---|---|---|

| Cell Viability | Drastically inhibited | Restored to 99.74% | Protection against cytotoxicity |

| LDH Release | 175.84% of control | Reduced to 78.40% | Alleviation of membrane disruption |

| ROS Levels | 191.13% of control | Reduced to 61.29% | Robust antioxidant activity |

| SOD Activity | 36.59 AU | Restored to 97.85 AU | Restoration of enzymatic defense |

Data derived from a study on the protective effects of peonidin against doxorubicin-induced toxicity. researchgate.net

Anti-inflammatory Response Modulation

Peonidin 3-arabinoside is also involved in the modulation of inflammatory responses, primarily by inhibiting the production of inflammatory signaling molecules and attenuating the pathways that lead to their creation.

Inhibition of Pro-inflammatory Mediator Production (e.g., cytokines, nitric oxide)

Chronic inflammation is characterized by the overproduction of pro-inflammatory mediators. Research on closely related compounds, such as peonidin-3-o-glucoside (P3G) and cyanidin-3-o-glucoside (C3G), has shown a significant ability to suppress these mediators. nih.gov In cellular models using A549 lung cells and THP-1 macrophages stimulated by the SARS-CoV-2 spike glycoprotein, both P3G and C3G effectively inhibited the secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This suppression occurs at both the mRNA and protein levels, indicating that the inhibitory action takes place early in the inflammatory cascade. nih.gov

Table 2: Effect of Peonidin-3-O-glucoside (P3G) on Cytokine Secretion in Stimulated Macrophages

| Cytokine | Stimulated Control Group (% increase vs. non-stimulated) | P3G Pre-treated Group | Outcome |

|---|---|---|---|

| IL-6 | ~60% | Significant decrease | Inhibition of cytokine production |

| IL-1β | ~60% | Significant decrease | Inhibition of cytokine production |

| IL-18 | ~50% | Significant decrease | Inhibition of cytokine production |

Data derived from a study on the anti-inflammatory effects of anthocyanins in THP-1 macrophages. nih.gov

Attenuation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of Peonidin 3-arabinoside are mechanistically linked to the downregulation of critical inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. frontiersin.orgmdpi.com

NF-κB is a transcription factor that, when activated, moves to the nucleus and initiates the transcription of genes for pro-inflammatory proteins like cytokines and chemokines. frontiersin.orgnih.gov Studies on peonidin-3-glucoside have demonstrated that it can attenuate inflammation by counteracting NF-κB activation. nih.govresearchgate.net This involves preventing the degradation of its inhibitor, IκBα, thereby keeping NF-κB sequestered in the cytoplasm. researchgate.net

The MAPK family of proteins (including ERK, JNK, and p38) also plays a crucial role in transducing extracellular signals to a cellular response, including the production of inflammatory mediators. mdpi.comnih.gov Flavonoids have been shown to effectively decrease the phosphorylation levels of MAPK-related proteins, thus inhibiting the downstream inflammatory cascade. mdpi.comresearchgate.net By attenuating both the NF-κB and MAPK pathways, Peonidin 3-arabinoside can exert comprehensive control over the inflammatory response. mdpi.com

Enzyme Inhibitory Potential

The capacity of Peonidin 3-arabinoside cation and related anthocyanins to modulate the activity of key enzymes has been a subject of scientific inquiry. These investigations shed light on the potential mechanisms through which these compounds may exert their biological effects.

Phosphodiesterase (PDE) Inhibition Studies

Phosphodiesterases (PDEs) are crucial enzymes in the regulation of pathways mediated by cyclic adenosine (B11128) monophosphate (cAMP) nih.govnih.gov. The inhibition of these enzymes by secondary plant compounds like anthocyanins is an area of active research. Studies have investigated the inhibitory effects of various anthocyanin-rich extracts and purified compounds on PDE 3B activity.

While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. For instance, a study screening 18 anthocyanin-rich juice extracts found that chokeberry, blueberry, pomegranate, and cranberry extracts showed notable inhibitory activity against PDE 3B, with half-maximal inhibitory concentrations (IC50) ranging from 163 ± 3 µg/mL to 180 ± 3 µg/mL nih.govnih.gov. Within these active extracts, the anthocyanins peonidin-3-glucoside and cyanidin-3-arabinoside were identified as highly active single compounds nih.govnih.gov.

Further investigation into pure compounds demonstrated that peonidin-3-glucoside, cyanidin-3-arabinoside, cyanidin-3-glucoside, and petunidin-3-glucoside all possess the potential to inhibit PDE 3B, with IC50 values ranging from 120 ± 44 µM to 448 ± 39 µM. nih.gov The aglycone cyanidin (B77932) was found to be the most potent inhibitor in this particular study, with an IC50 value of 105 ± 11 µM nih.gov.

Table 1: PDE 3B Inhibitory Activity of Selected Anthocyanins

| Compound | IC50 Value (µM) |

|---|---|

| Cyanidin | 105 ± 11 |

| Peonidin-3-glucoside | 120 ± 44 |

| Cyanidin-3-arabinoside | Not explicitly separated |

| Cyanidin-3-glucoside | Not explicitly separated |

Glycosidase and Lipase (B570770) Enzyme Modulation

The modulation of digestive enzymes such as α-glucosidase and pancreatic lipase is a key strategy for managing post-prandial hyperglycemia and hyperlipidemia. Research into natural compounds that can inhibit these enzymes is ongoing.

Studies on muscadine grape extracts, which contain various anthocyanins including peonidin glycosides, have demonstrated inhibitory activities against α-glucosidase and pancreatic lipase scilit.com. The extracts showed a competitive mode of inhibition against these enzymes. Specifically, methanolic extracts from the whole fruit and skin of the muscadine grape inhibited α-glucosidase with IC50 values of 1.50 mg/mL and 2.73 mg/mL, respectively. The same extracts inhibited pancreatic lipase with IC50 values of 16.90 mg/mL and 11.15 mg/mL scilit.com. Further analysis identified five individual anthocyanins, including glycosides of peonidin, cyanidin, delphinidin, petunidin, and malvidin (B83408) scilit.com.

Anti-Proliferative and Apoptotic Effects in Cell Culture Models

The effects of peonidin and its glycosides on cancer cells have been explored through various cell culture models, focusing on mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of metastasis.

Cell Cycle Arrest Mechanisms

The ability of peonidin-related compounds to halt the progression of the cell cycle in cancer cells is a significant area of research. Studies have shown that peonidin-3-glucoside can exert a strong inhibitory effect on the growth of certain cancer cells by inducing cell cycle arrest at the G2/M phase nih.govbiopurify.cn.

This arrest is associated with the downregulation of key cell cycle-related proteins. Treatment with peonidin-3-glucoside has been observed to decrease the protein levels of cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin E. nih.govbiopurify.cn The modulation of these proteins disrupts the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. For example, in HS578T tumor cells, peonidin-3-glucoside treatment led to a significant decrease in the expression of CDK-1, cyclin B1, and cyclin E, with a slight decrease in CDK-2 expression biopurify.cn.

Table 2: Effect of Peonidin-3-glucoside on Cell Cycle Regulators in HS578T Cells

| Protein | Effect of Treatment |

|---|---|

| CDK-1 | Significant decrease |

| CDK-2 | Slight decrease |

| Cyclin B1 | Significant decrease |

Induction of Apoptosis Pathways

In addition to halting the cell cycle, peonidin glycosides have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

Research has demonstrated that peonidin-3-glucoside can induce apoptosis, a process marked by events such as chromatin condensation and the activation of caspases nih.govbiopurify.cn. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation is a hallmark of apoptosis. Studies have confirmed that treatment with peonidin-3-glucoside leads to the activation of caspase-3, ultimately resulting in cell death nih.govbiopurify.cn. Molecular docking studies have also suggested that peonidin-3-O-glucoside can bind to crucial sites on the caspase-3 protein, potentially inhibiting its function and regulating apoptosis researchgate.net.

Inhibition of Metastatic Processes (e.g., MMP, u-PA activity)

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This process involves the degradation of the extracellular matrix by enzymes such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (u-PA).

Studies have investigated the potential of peonidin-3-glucoside to inhibit these metastatic processes. Research on lung cancer cells demonstrated that peonidin-3-glucoside could significantly inhibit cell invasion, motility, and the secretion of MMP-2, MMP-9, and u-PA nih.gov. The inhibitory mechanism appears to involve the inactivation of the ERK1/2 and AP-1 signaling pathways, which are known to regulate the expression of MMPs and u-PA nih.gov. Furthermore, in vivo studies have provided evidence that peonidin-3-glucoside can inhibit the metastasis of Lewis lung carcinoma cells nih.gov. Similarly, other related anthocyanins, such as cyanidin-3-O-sambubioside, have been shown to decrease the secretion and expression of MMP-9 in breast cancer cells nih.govresearchgate.net.

Interactions with Biological Macromolecules (Excluding Human Systems)

The biological activity of this compound is intrinsically linked to its ability to interact with various biological macromolecules. Research in non-human systems has begun to elucidate the nature of these interactions, particularly with proteins, enzymes, and nucleic acids. While much of the detailed mechanistic research has been conducted on the closely related compound Peonidin 3-O-glucoside, these studies provide valuable insights into the potential interactions of this compound. The primary forces governing these interactions include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions.

Protein Binding and Enzyme Interaction Studies

This compound, like other anthocyanins, engages in non-covalent interactions with proteins, which can modulate their structure and function. Studies on similar compounds have demonstrated significant binding to various proteins and inhibition of key enzymes.

Research on Peonidin-3-O-glucoside has shown that glycosylation at the 3-O-position can enhance its affinity for certain proteins, such as albumin, when compared to its aglycone form, peonidin. nih.gov Molecular docking and spectroscopic studies have revealed that the binding of peonidin glycosides to proteins can alter the protein's secondary structure.

In silico studies have identified peonidin as a potent binding agent for several proteins involved in critical signaling pathways. For instance, it has been shown to be a top-binding compound for mitogen-activated protein kinase 10 (MAPK10) and B-raf, key components of the insulin/insulin-like growth factor signaling (IIS) pathway. nih.gov Furthermore, Peonidin-3-O-glucoside has been found to interact directly with the tumor necrosis factor-alpha (TNF-α) receptor, which can prevent its interaction with TNF-α protein. nih.gov The binding of Peonidin-3-O-glucoside to the TNF-α receptor and TNF-α protein complex involves interactions with specific amino acid residues, namely Glu54 and Glu56 from the receptor and Glu42 from the TNF-α protein. nih.gov

Another significant protein interaction is with peroxisome proliferator-activated receptor-alpha (PPARα), where Peonidin-3-O-glucoside binds primarily through hydrophobic interactions and hydrogen bonds. mdpi.com This interaction is believed to upregulate the expression of genes involved in the oxidative catabolism of fatty acids. mdpi.com

In terms of enzyme inhibition, peonidin and its glycosides have been shown to modulate the activity of various enzymes. Peonidin inhibits α-glucosidase in a non-competitive manner, indicating that it binds to a site other than the active site, thereby altering the enzyme's structure and preventing the substrate from binding. nih.gov It is generally observed that the addition of a glycoside moiety at the C3 position on the C ring of anthocyanidins tends to decrease their α-glucosidase inhibitory activity. nih.gov Additionally, extracts rich in Peonidin-3-O-glucoside have demonstrated inhibitory effects on acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2). mdpi.com

Table 1: Summary of Peonidin Glycoside Interactions with Proteins and Enzymes

| Interacting Macromolecule | Peonidin Form Studied | Key Findings | Type of Interaction |

|---|---|---|---|

| Albumin | Peonidin-3-O-glucoside | Glycosylation increases binding affinity compared to the aglycone. nih.gov | Non-covalent |

| TNF-α Receptor/TNF-α | Peonidin-3-O-glucoside | Binds to the receptor, preventing interaction with TNF-α protein. nih.gov Involves residues Glu54, Glu56, and Glu42. nih.gov | Non-covalent |

| PPARα | Peonidin-3-O-glucoside | Binds to the receptor, potentially upregulating fatty acid catabolism genes. mdpi.com | Hydrophobic interactions, Hydrogen bonds mdpi.com |

| α-Glucosidase | Peonidin | Acts as a non-competitive inhibitor. nih.gov | Non-covalent |

| Acetylcholinesterase (AChE) | Peonidin-3-O-glucoside | Inhibits enzyme activity. mdpi.com | Not specified |

| Cyclooxygenase-2 (COX-2) | Peonidin-3-O-glucoside | Inhibits enzyme activity. mdpi.com | Not specified |

| MAPK10, B-raf | Peonidin | Identified as a top-binding compound in silico. nih.gov | Non-covalent |

Analytical Quantification and Detection Methodologies

Spectrophotometric Assays for Quantitative Determination